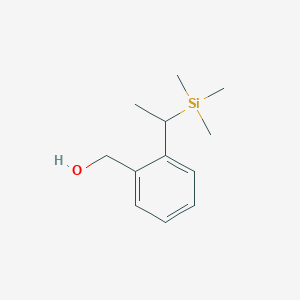![molecular formula C7H6N2O2 B149017 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 136742-83-1](/img/structure/B149017.png)
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Übersicht
Beschreibung
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, also known as 1H-Pyrido[2,3-b]oxazin-2(3H)-one, is a heterocyclic compound belonging to the pyridooxazinone family. It is a seven-membered heterocycle containing one nitrogen atom and two oxygen atoms. This compound is a versatile building block in organic synthesis and has been used in a variety of applications, including drug discovery and development, as well as in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one and its derivatives can be synthesized through various methods. One such method involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. This process is notable for its efficiency and the excellent yields it produces, featuring a key transformation through a Smiles rearrangement of the initial O-alkylation product followed by subsequent cyclization (Cho et al., 2003).
Another approach for the synthesis of this compound involves the use of sodium borohydride for the reduction of pyrido[2,3-b][1,4]oxazinone. This process includes several steps: converting the oxazine by reduction of lactam, converting to O-Ms, and the removal of O-Ms by base, which affords pyridooxazines (Gim et al., 2007).
Chemical Properties and Reactions
The pyrido[2,3-b][1,4]oxazin-2(3H)-one system and its derivatives are involved in various chemical reactions. For instance, these compounds can be synthesized by annelation reactions involving highly fluorinated pyridine derivatives and nitrogen and oxygen-centered difunctional nucleophiles through sequential regioselective nucleophilic aromatic substitution processes (Sandford et al., 2014).
The synthesis of nitro pyrido- and dipyrido[1,4]oxazines demonstrates another example of the chemical versatility of these compounds. This process involves the reaction of 2-chloro-3,5-dinitropyridine with various o-aminophenols followed by intramolecular substitution of the nitro group (Bastrakov et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting the FGFR, this compound can potentially halt the progression of these cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNSLMJWQDGQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579705 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136742-83-1 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key characteristic of the synthesis method for 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one described in the research?
A1: The research highlights the use of microwave irradiation to facilitate a significantly faster synthesis of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles rearrangement. [, ] This method drastically reduces reaction times from hours to minutes compared to conventional heating methods while achieving moderate to excellent yields.
Q2: What are the starting materials used to synthesize this compound via this method?
A2: The synthesis involves reacting substituted 2-chloropyridols with N-substituted 2-chloroacetamide. [, ] This reaction takes place in the presence of potassium carbonate in acetonitrile (MeCN), followed by treatment with cesium carbonate in dimethylformamide (DMF).
Q3: Has the use of alternative solvents been explored for this reaction?
A3: Yes, research has explored the use of MeO-PEG-OMe (2,000) as an alternative solvent for the microwave-assisted synthesis of benzo-[1,4]-oxazinones, which share a similar structure to this compound. [] This approach also resulted in moderate yields of the desired products.
Q4: Are there any related compounds explored in the research?
A4: The research papers also discuss the synthesis of 3-Aminopyridin-2(1H)-ones [], which are structurally related to this compound, and 2H-Benzo[b][1,4]oxazin-3(4H)-ones, [, ] which are analogs with a benzene ring instead of a pyridine ring. This suggests potential avenues for exploring structure-activity relationships and developing new compounds with tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)


![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)







